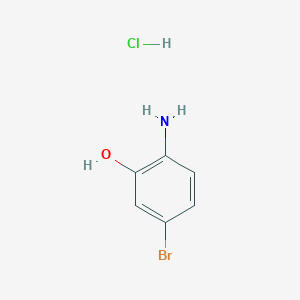
Descarbamoylnovobiocin
Overview
Description
Descarbamylnovobiocin is a hydroxycoumarin compound that is structurally related to novobiocin. It is characterized by the absence of the carbamoyl group at position 3 on the hexose ring. This compound is a member of the aminocoumarin antibiotic family and is known for its role as an inhibitor of bacterial type II topoisomerase, specifically DNA gyrase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Descarbamylnovobiocin can be synthesized through the fermentation of novobiocin, where it appears as a minor co-metabolite. It can also be produced as an alkaline degradation product of novobiocin . The synthetic route involves the removal of the carbamoyl group from novobiocin under specific alkaline conditions.
Industrial Production Methods: Industrial production of descarbamylnovobiocin typically involves large-scale fermentation processes followed by purification steps to isolate the compound. The fermentation conditions are optimized to maximize the yield of novobiocin, from which descarbamylnovobiocin is subsequently derived .
Chemical Reactions Analysis
Types of Reactions: Descarbamylnovobiocin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
Descarbamylnovobiocin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the structure-activity relationships of aminocoumarin antibiotics.
Biology: Investigated for its role in inhibiting bacterial DNA gyrase, making it a potential candidate for antibacterial drug development.
Medicine: Explored for its therapeutic potential in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes
Mechanism of Action
Descarbamylnovobiocin exerts its effects by inhibiting bacterial type II topoisomerase, specifically DNA gyrase. This enzyme is essential for the supercoiling and relaxation of bacterial DNA, which are critical processes for DNA replication and transcription. By inhibiting DNA gyrase, descarbamylnovobiocin disrupts these processes, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Novobiocin: The parent compound from which descarbamylnovobiocin is derived. It contains a carbamoyl group at position 3 on the hexose ring.
Coumermycin A1: Another aminocoumarin antibiotic with a similar mechanism of action.
Clorobiocin: A related compound with structural similarities and antibacterial properties.
Uniqueness: Descarbamylnovobiocin is unique due to the absence of the carbamoyl group, which affects its binding affinity and specificity for DNA gyrase. This structural difference can influence its potency and spectrum of antibacterial activity compared to other aminocoumarin antibiotics .
Properties
IUPAC Name |
N-[7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]-4-hydroxy-3-(3-methylbut-2-enyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO10/c1-14(2)7-8-16-13-17(9-11-19(16)32)27(36)31-21-22(33)18-10-12-20(15(3)25(18)40-28(21)37)39-29-24(35)23(34)26(38-6)30(4,5)41-29/h7,9-13,23-24,26,29,32-35H,8H2,1-6H3,(H,31,36)/t23-,24+,26+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHGFJZFJRMSOS-NANZAVOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314503 | |
| Record name | Descarbamoylnovobiocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75057-97-5 | |
| Record name | Descarbamoylnovobiocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75057-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Descarbamoylnovobiocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of descarbamylnovobiocin in novobiocin biosynthesis?
A1: Descarbamylnovobiocin serves as a key intermediate in the biosynthetic pathway of novobiocin, an aminocoumarin antibiotic. Research indicates that descarbamylnovobiocin is formed after the fusion of the A and B rings of novobiocin []. Subsequently, it undergoes further enzymatic modification to yield the final active compound, novobiocin. This understanding stems from the observation that supplementing the growth media of certain novobiocin non-producing Streptomyces niveus mutants with descarbamylnovobiocin restores novobiocin production []. This suggests that these mutants are likely blocked in a step of the biosynthetic pathway prior to descarbamylnovobiocin formation.
Q2: How can descarbamylnovobiocin be distinguished from novobiocin and its isomer, isonovobiocin?
A2: Thin-layer chromatography (TLC) offers a straightforward method to differentiate descarbamylnovobiocin from novobiocin and isonovobiocin []. This technique utilizes differences in polarity and interactions with the stationary phase to separate the compounds. By employing specific solvent systems and visualization methods, researchers can identify and analyze each component in complex mixtures, including fermentation broths, extracts, and purified substances [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-1H-pyrrolo[3,2-C]pyridin-4(2H)-one](/img/structure/B1505858.png)
![Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1505859.png)
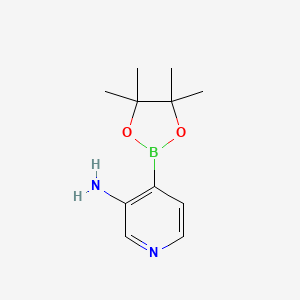
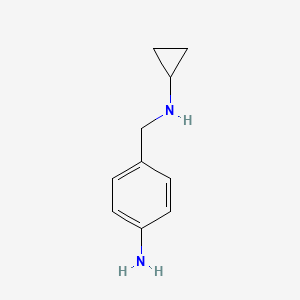

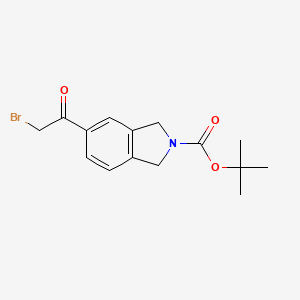
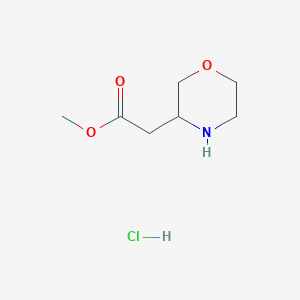
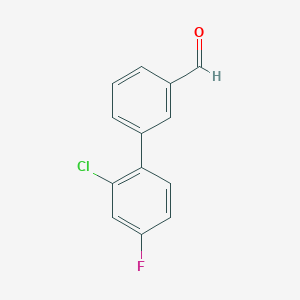
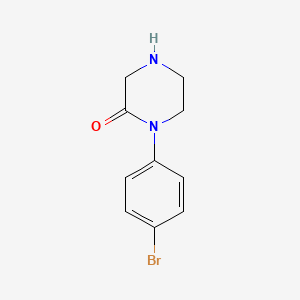
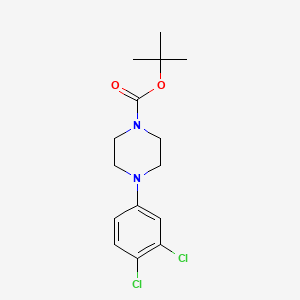

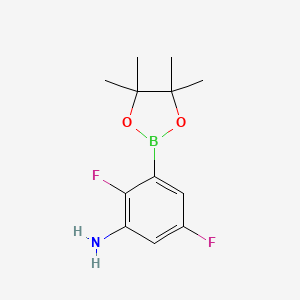
![5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol](/img/structure/B1505882.png)
